![molecular formula C10H18BNO2 B050528 3-Cyano-1-propylboronic acid pinacol ester CAS No. 238088-16-9](/img/structure/B50528.png)
3-Cyano-1-propylboronic acid pinacol ester
Overview
Description
3-Cyano-1-propylboronic acid pinacol ester is a chemical compound with the molecular formula C10H18BNO2 . It is also known by other names such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile . The compound has a molecular weight of 195.07 g/mol .
Synthesis Analysis
The synthesis of 3-Cyano-1-propylboronic acid pinacol ester and similar compounds often involves metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . A detailed experimental and computational analysis of Bpin and structurally related boronic esters allows determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .
Molecular Structure Analysis
The molecular structure of 3-Cyano-1-propylboronic acid pinacol ester is characterized by the presence of a boron atom connected to an oxygen atom, forming a boronic ester group (Bpin). This group is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hydribized carbon atoms in its diol backbone .
Chemical Reactions Analysis
3-Cyano-1-propylboronic acid pinacol ester can participate in various chemical reactions. For instance, it can be used to synthesize 3-Cyano aryl/heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki–Miyaura reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-1-propylboronic acid pinacol ester include a molecular weight of 195.07 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 195.1430590 g/mol . The topological polar surface area of the compound is 42.2 Ų .
Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in many biologically active compounds . It can be synthesized through nucleophilic and amidation reactions .
Drug Development
Boric acid compounds, such as this one, are usually used as enzyme inhibitors or specific ligand drugs . They have a wide range of applications in pharmacy and biology .
Anticancer Drugs
In addition to treating tumors and microbial infections, boric acid compounds can also be used to treat anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . They can not only load anti-cancer drugs, but also deliver insulin and genes .
Organic Intermediate
“3-Cyano-1-propylboronic acid pinacol ester” is an organic intermediate with borate and sulfonamide groups .
Crystal Structure Analysis
The crystal structure of this compound has been studied for crystallographic and conformational analyses .
Electrochemical Properties
This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Safety and Hazards
Future Directions
The future directions of research involving 3-Cyano-1-propylboronic acid pinacol ester could involve further exploration of its reactivity in various chemical reactions, such as the Suzuki–Miyaura coupling reaction . Additionally, more research could be conducted to better understand the steric parameters of the Bpin group and how they influence the reactivity of the compound .
Mechanism of Action
Target of Action
The primary target of 3-Cyano-1-propylboronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of 3-Cyano-1-propylboronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of 3-Cyano-1-propylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of certain functional groups in the reaction environment could potentially influence the efficacy of the compound. Additionally, the stability of the compound may be affected by factors such as temperature and pH .
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BNO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMSRWXPZLRTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457934 | |
Record name | 3-Cyano-1-propylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1-propylboronic acid pinacol ester | |
CAS RN |
238088-16-9 | |
Record name | 3-Cyano-1-propylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-1-propylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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